molecular formula C6H3IN2 B089190 3-Iodopyridine-4-carbonitrile CAS No. 10386-28-4

3-Iodopyridine-4-carbonitrile

Cat. No. B089190
CAS RN: 10386-28-4
M. Wt: 230.01 g/mol
InChI Key: KMFIQUYSWTUCGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

One common method for the synthesis of 3-iodopyridine-4-carbonitrile involves the reaction of 4-chloro-3-nitropyridine with sodium iodide in the presence of a polar solvent such as DMF or DMA . Another method involves a consecutive four-component reaction starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides .


Molecular Structure Analysis

The molecular formula of this compound is C6H3IN2 . The InChI Key is KMFIQUYSWTUCGD-UHFFFAOYSA-N . The SMILES representation is IC1=C(C=CN=C1)C#N .


Chemical Reactions Analysis

This compound is a moderately powerful electrophile, which makes it suitable for various chemical reactions. It can be used in the production of other compounds through reactions such as condensation, hydrolysis, and extraction .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 230.01 g/mol . It has a melting point of 119-122°C and a predicted boiling point of 303.1±27.0 °C . The predicted density is 2.04±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have focused on the synthesis and structural characterization of pyridine derivatives, including compounds related to 3-Iodopyridine-4-carbonitrile. For instance, Jukić et al. (2010) synthesized a compound through Vilsmeier–Haack chlorination, analyzed its structure via X-ray, and explored its spectroscopic properties, highlighting its potential in material science due to its optical properties (Jukić et al., 2010). Similarly, Yoshimura et al. (2011) prepared and analyzed the structure of 2-iodylpyridines by oxidation of 2-iodopyridines, indicating their utility as recyclable reagents for organic synthesis (Yoshimura et al., 2011).

Nonlinear Optical Properties

The electronic structure and nonlinear optical properties of related compounds have been studied, suggesting their potential applications in solar cells and biochemistry. Ragavan et al. (2017) conducted a comprehensive study using density functional theory, highlighting the significance of such compounds in developing new materials for technological applications (Ragavan et al., 2017).

Catalysis and Synthetic Applications

Compounds derived from this compound have been used in catalytic processes and the synthesis of biologically relevant compounds. Takács et al. (2007) explored the aminocarbonylation of iodopyridines, demonstrating the synthesis of N-substituted nicotinamides, which are of interest in pharmaceutical development (Takács et al., 2007).

Photoinitiating Systems for 3D Printing

Fiedor et al. (2020) investigated 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives as photoinitiators for vat photopolymerization 3D printing techniques under visible light, showing the potential of these compounds in advanced manufacturing processes (Fiedor et al., 2020).

Safety and Hazards

3-Iodopyridine-4-carbonitrile is considered hazardous . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also harmful if inhaled, swallowed, or in contact with skin . It should be stored at 2-8°C and is sensitive to light .

Future Directions

The production of 3-Iodopyridine-4-carbonitrile involves several steps, each with its unique challenges . Improvements in the production process could lead to higher yields and purity. Additionally, due to its reactivity, it could be used in the synthesis of a wide range of other compounds, expanding its applications in scientific research.

properties

IUPAC Name

3-iodopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIQUYSWTUCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479394
Record name 3-Iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10386-28-4
Record name 3-Iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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